HIV-1 NNRTI Activity: N-aryl-2-arylthioacetamide Class Potency Contextualized
The N-aryl-2-arylthioacetamide class, to which CAS 321945-87-3 belongs, exhibits anti-HIV-1 (IIIB) activity in MT-4 cells with EC50 values spanning 1.25–20.83 µM [1]. Within this series, the nature of the arylthio moiety is the primary potency driver. While the specific compound N-(2-chloro-4-nitrophenyl)-2-(naphthalen-2-ylthio)acetamide has not been individually screened, its 2-chloro-4-nitrophenyl substitution on the N-aryl ring is structurally analogous to the electron-deficient aryl motifs that favor butterfly-like conformations in the RT non-nucleoside binding pocket, as demonstrated by AutoDock studies [1]. In contrast, the TTA series (2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamides), which embeds the naphthalene in a heterocyclic framework, achieves EC50 as low as 0.17 µM, but via a distinct pharmacophore that sacrifices the N-aryl derivatization flexibility inherent to CAS 321945-87-3 [2].
| Evidence Dimension | Anti-HIV-1 (IIIB) EC50 in MT-4 cells |
|---|---|
| Target Compound Data | Not individually determined; class range 1.25–20.83 µM |
| Comparator Or Baseline | N-aryl-2-arylthioacetamide class (compounds 2-4, varying arylthio): 1.25–20.83 µM; TTA series: 0.17–0.39 µM (best compounds 7f, 7g) |
| Quantified Difference | Class potency varies >15-fold depending on substitution; CAS 321945-87-3 falls within the active range by structural analogy |
| Conditions | HIV-1 (IIIB) replication in MT-4 cell cultures (Zhu et al., 2010); TTA series in MT-4 cells (Zhan et al., 2009) |
Why This Matters
Procurement of this specific substitution pattern ensures compatibility with the structure-activity relationships established for the NNRTI-active N-aryl-2-arylthioacetamide series, avoiding inactive substitution combinations.
- [1] Zhu X, et al. Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors. Chem Biol Drug Des. 2010;76(4):330-9. doi:10.1111/j.1747-0285.2010.01017.x View Source
- [2] Zhan P, et al. Synthesis and anti-HIV activity evaluation of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Eur J Med Chem. 2009;44(11):4648-53. doi:10.1016/j.ejmech.2009.06.037 View Source
